
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one is a chemical compound with the molecular formula C10H12Cl2O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms and two cyclopropyl groups attached to the cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one typically involves the reaction of cyclopropylcarbinol with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes cyclization to form the desired cyclobutanone derivative. The reaction conditions generally include maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-3-cyclopropylcyclobutan-1-one: A similar compound with one cyclopropyl group instead of two.
2,2-Dichloro-3,3-dipropylcyclobutan-1-one: A compound with propyl groups instead of cyclopropyl groups.
Uniqueness
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
112641-89-1 |
|---|---|
Formule moléculaire |
C10H12Cl2O |
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
2,2-dichloro-3,3-dicyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C10H12Cl2O/c11-10(12)8(13)5-9(10,6-1-2-6)7-3-4-7/h6-7H,1-5H2 |
Clé InChI |
SNEDIYZBQNDBSC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CC(=O)C2(Cl)Cl)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


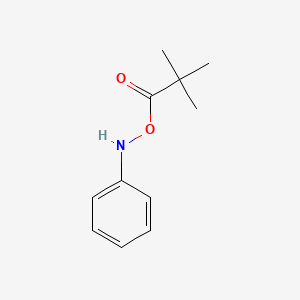
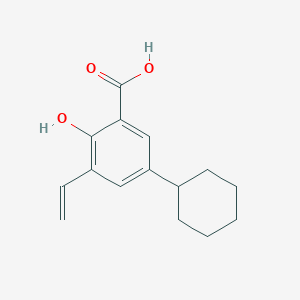
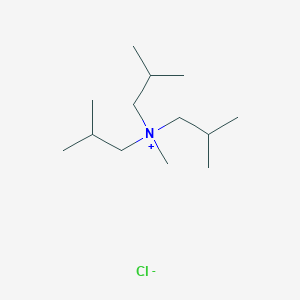
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
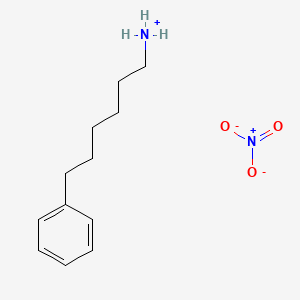
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
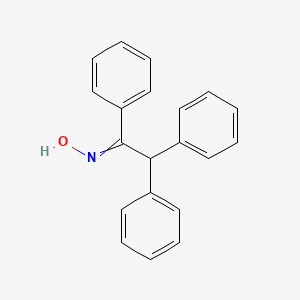
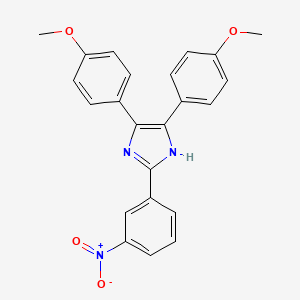

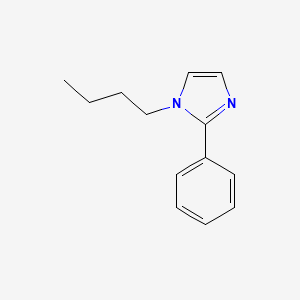

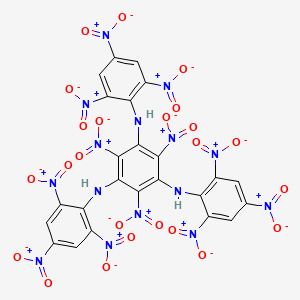
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)

